molecular formula C7H4ClNO4 B1582276 4-Chloropyridine-2,6-dicarboxylic acid CAS No. 4722-94-5

4-Chloropyridine-2,6-dicarboxylic acid

Cat. No.: B1582276
CAS No.: 4722-94-5
M. Wt: 201.56 g/mol
InChI Key: IYUMNONNHYADBU-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C7H4ClNO4 and its molecular weight is 201.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloropyridine-2,6-dicarboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as pyridine-2,6-dicarboxylate decarboxylase, which catalyzes the decarboxylation of pyridine-2,6-dicarboxylates. This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can form complexes with metal ions like zinc and nickel, which further influences its biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways and gene expression. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, the compound can inhibit pyridine-2,6-dicarboxylate decarboxylase, leading to an accumulation of pyridine-2,6-dicarboxylates. This inhibition can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at low temperatures, but it can degrade over time when exposed to air and light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways, while at high doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with liver toxicity and other adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyridine-2,6-dicarboxylate decarboxylase and other cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the biosynthesis of other pyridine derivatives, thereby playing a crucial role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into the mitochondria, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production .

Properties

IUPAC Name

4-chloropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUMNONNHYADBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307730
Record name 4-chloropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4722-94-5
Record name 4722-94-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-pyridinedicarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for 4-chloropyridine-2,6-dicarboxylic acid?

A1: this compound can be synthesized through a multi-step process starting with ethyl oxalate. The process involves Claisen condensation, followed by ammonification and chlorination. [] This synthetic route has been optimized for improved yield and practicality for potential industrial production. []

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound is confirmed using spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy provide data that corroborate the expected molecular structure. []

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